

Technical Guide: Synthesis and Characterization of 2-Chloro-5-methoxy-N-methylaniline

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Compound of Interest

Compound Name: 2-chloro-5-methoxy-N-methylaniline

CAS No.: 60857-67-2

Cat. No.: B3385085

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Executive Summary & Strategic Importance

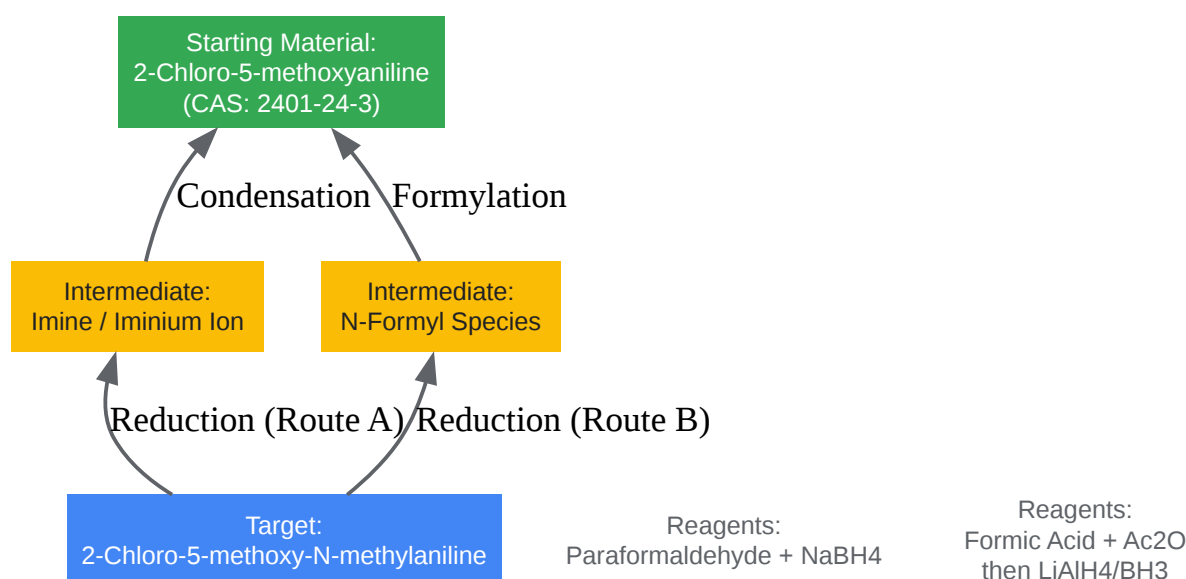
2-Chloro-5-methoxy-N-methylaniline is a high-value pharmacophore intermediate, primarily utilized in the synthesis of sulfonamide-based nematocides and tyrosine kinase inhibitors. Its structural uniqueness lies in the specific 2,5-substitution pattern, which imparts distinct electronic properties (ortho-chloro steric block and meta-methoxy donation) to the aniline nitrogen.

For the medicinal chemist, the synthesis of this molecule presents a classic selectivity challenge: Mono-N-methylation. Direct alkylation of the parent aniline (2-chloro-5-methoxyaniline) with methyl iodide often leads to a mixture of mono-methyl, di-methyl, and quaternary ammonium salts due to the enhanced nucleophilicity of the secondary amine product.

This guide details two "Gold Standard" protocols designed to bypass these selectivity issues, ensuring high yield and purity suitable for GMP-adjacent workflows.

Retrosynthetic Analysis

To achieve the target mono-methylated species, we must disconnect the C-N bond strategically. The most robust disconnection relies on Reductive Amination or Acylation-Reduction, rather than direct nucleophilic substitution.



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Figure 1: Retrosynthetic logic illustrating the two primary pathways to avoid over-alkylation.

Primary Protocol: Reductive Amination (Route A)

Mechanism: This route utilizes paraformaldehyde to generate a reactive iminium species in situ, which is selectively reduced by Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB). Why this choice? It is a "One-Pot" procedure that kinetically favors mono-methylation because the iminium ion is reduced faster than it can react with a second equivalent of formaldehyde.

Materials & Reagents

Reagent	Equiv.[1][2][3][4]	Role	Critical Attribute
2-Chloro-5-methoxyaniline	1.0	Substrate	Purity >98% (HPLC)
Paraformaldehyde	1.5 - 2.0	C1 Source	Depolymerizes to HCHO
Sodium Methoxide (NaOMe)	1.5	Base	Activates Paraformaldehyde
Sodium Borohydride (NaBH ₄)	1.5	Reductant	Controlled addition required
Methanol (MeOH)	Solvent	Solvent	Anhydrous preferred

Step-by-Step Methodology

- Imine Formation (The "Head"):
 - Charge a 3-neck round-bottom flask with 2-Chloro-5-methoxyaniline (10 g, 63.5 mmol) and Methanol (100 mL).
 - Add Sodium Methoxide (5.1 g, 95 mmol) and Paraformaldehyde (2.8 g, 95 mmol).
 - Process Insight: Reflux the mixture for 2–4 hours. The solution will clarify as paraformaldehyde depolymerizes and condenses with the aniline to form the imine (Schiff base).
 - Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting aniline spot (R_f ~0.4) should disappear, replaced by a lower R_f imine spot.
- Reduction (The "Tail"):
 - Cool the reaction mixture to 0°C using an ice bath.
 - Add Sodium Borohydride (3.6 g, 95 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[5]

- Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
- Quench & Workup:
 - Quench excess hydride by dropwise addition of water (50 mL) or sat. NH₄Cl.
 - Rotary evaporate the methanol.
 - Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).[1]
 - Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]
- Purification:
 - The crude oil is typically >90% pure. If necessary, purify via flash chromatography (SiO₂, Gradient: 0-20% EtOAc in Hexanes).

Alternative Protocol: Formylation-Reduction (Route B)

Mechanism: This is a two-step sequence. First, the amine is converted to a formamide (N-CHO), which is then reduced to the methyl amine (N-CH₃). Why this choice? This method guarantees zero dimethylation. It is the method of choice if the reductive amination yields inseparable mixtures.



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Figure 2: Stepwise workflow for the high-fidelity Formylation-Reduction pathway.

Protocol Highlights

- Formylation: Reflux starting material in Formic Acid (5 equiv) or use Acetic Anhydride/Formic Acid mixed anhydride at 0°C. Isolate the solid formamide.

- Reduction: Dissolve the formamide in dry THF. Add Borane-Dimethyl Sulfide (BH₃-DMS, 2.0 equiv) dropwise at 0°C. Reflux for 2 hours.
- Hydrolysis: Carefully quench with MeOH, then add HCl and reflux for 1 hour to break the boron-amine complex. Basify with NaOH and extract.

Characterization & Quality Control (Self-Validating Systems)

To ensure the synthesis was successful, the following spectral fingerprints must be confirmed. The absence of the "Dimethyl" signal is the key validation point.

NMR Specification Table (Expected Data)

Nucleus	Shift (δ ppm)	Multiplicity	Integration	Assignment	Validation Logic
1H	6.60 - 7.20	Multiplets	3H	Ar-H	1,2,4-substitution pattern confirms core integrity.
1H	4.20	Broad Singlet	1H	N-H	Presence confirms secondary amine (Target). Absence = Tertiary amine (Over-alkylation).
1H	3.75	Singlet	3H	-OCH ₃	Methoxy group (Standard reference).
1H	2.85	Singlet/Doublet	3H	-NCH ₃	Critical: Integration of 3H confirms Mono-methyl. Integration of 6H would indicate Di-methyl.
13C	~30.5	Singlet	1C	-NCH ₃	Characteristic shift for N-methyl anilines.
13C	~55.5	Singlet	1C	-OCH ₃	Characteristic shift for

Methoxy.

HPLC Purity Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 mins.
- Detection: UV @ 254 nm.
- Success Criteria: Single peak >98% area. Purity is validated if the retention time shifts slightly later than the starting material (due to increased lipophilicity of the methyl group).

Safety & Handling

Hazard Class: Chlorinated anilines are potent blood toxins.

- Methemoglobinemia: Like all anilines, this compound can induce methemoglobinemia. Absorption through skin is rapid. Double-gloving (Nitrile) is mandatory.
- Sensitization: Potential skin sensitizer. Handle in a fume hood with face velocity >0.5 m/s.
- Waste: All aqueous waste from the reaction (especially if using Borane or NaCNBH₃) must be treated as hazardous chemical waste.

References

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